N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(3-methylphenoxy)acetamide
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Description
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(3-methylphenoxy)acetamide is a useful research compound. Its molecular formula is C24H23FN2O4S and its molecular weight is 454.52. The purity is usually 95%.
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Scientific Research Applications
Structural and Chemical Properties
Research on structural aspects and properties of related compounds has been conducted, focusing on their formation and characteristics. A study by Karmakar, Sarma, and Baruah (2007) explores the structural aspects of amide-containing isoquinoline derivatives, emphasizing their potential in forming gels and crystalline solids upon treatment with different acids, which could have implications for material science and drug formulation (Karmakar et al., 2007).
Pharmacological Potential
Several studies have investigated the pharmacological potential of compounds with similar structures, focusing on their cytotoxic activities and immunomodulatory effects. For instance, Ghorab et al. (2015) examined the cytotoxic activity of novel sulfonamide derivatives against breast and colon cancer cell lines, identifying compounds with significant anticancer potential (Ghorab et al., 2015). Additionally, Wang et al. (1988) studied a synthetic immunomodulator, highlighting its ability to enhance the immune response against tumors, suggesting potential applications in cancer therapy and immunotherapy (Wang et al., 1988).
Molecular Interactions and Mechanisms
Research by Grunewald et al. (2006) on the binding of certain tetrahydroisoquinolines to the active site of an enzyme demonstrates the importance of molecular interactions in drug design and the potential for developing targeted therapies (Grunewald et al., 2006). This area of research is crucial for understanding how chemical compounds can be optimized for specific therapeutic targets.
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-2-(3-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN2O4S/c1-17-4-2-6-21(14-17)31-16-24(28)26-20-9-12-23-18(15-20)5-3-13-27(23)32(29,30)22-10-7-19(25)8-11-22/h2,4,6-12,14-15H,3,5,13,16H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSIVZHPSDOVVJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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